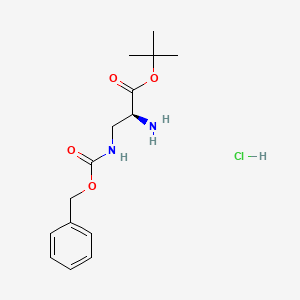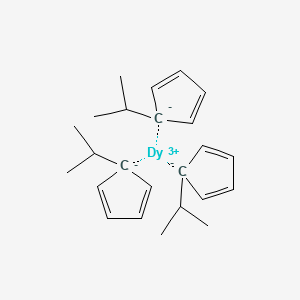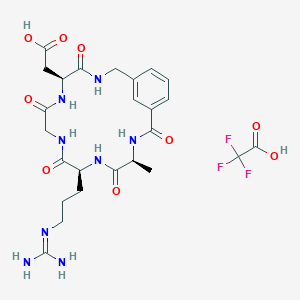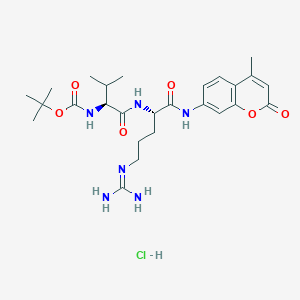
H-L-Dap(Z)-OtBu HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-L-Dap(Z)-OtBu HCl, otherwise known as homo-L-diaminopimelic acid (Z)-O-t-butylhydrochloride, is a synthetic derivative of diaminopimelic acid (DAP). DAP is an important component of the bacterial cell wall and is essential for the growth and development of a variety of bacteria. H-L-Dap(Z)-OtBu HCl is a useful compound for scientists in the fields of biochemistry, molecular biology, and pharmaceutical research, as it can be used to synthesize a variety of compounds and can also be used to study the structure and function of proteins and other molecules.
Applications De Recherche Scientifique
H-L-Dap(Z)-OtBu HCl is a useful compound for scientists in the fields of biochemistry, molecular biology, and pharmaceutical research. It can be used to synthesize a variety of compounds, such as peptides and amino acids, as well as to study the structure and function of proteins and other molecules. Additionally, H-L-Dap(Z)-OtBu HCl can be used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on proteins.
Mécanisme D'action
H-L-Dap(Z)-OtBu HCl is believed to act by disrupting the structure and function of proteins and other molecules. It does this by binding to certain amino acid residues within the protein and causing a conformational change in the protein, which can disrupt its function. Additionally, H-L-Dap(Z)-OtBu HCl can also bind to other molecules, such as nucleic acids, and disrupt their structure and function as well.
Biochemical and Physiological Effects
H-L-Dap(Z)-OtBu HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Additionally, H-L-Dap(Z)-OtBu HCl has been shown to inhibit the activity of certain enzymes, such as DNA polymerase and RNA polymerase. It has also been shown to inhibit the activity of certain proteins, such as proteases and kinases. Finally, H-L-Dap(Z)-OtBu HCl has been shown to have a variety of effects on cell signaling pathways, including the activation of certain proteins and the inhibition of certain proteins.
Advantages and Limitations for Laboratory Experiments
H-L-Dap(Z)-OtBu HCl has a number of advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize in a laboratory setting. Additionally, it has a variety of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, H-L-Dap(Z)-OtBu HCl also has some limitations. It is a relatively unstable compound and can degrade over time, making it difficult to store and use for long periods of time. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
H-L-Dap(Z)-OtBu HCl has a number of potential future applications. It could be used to study the structure and function of proteins and other molecules, as well as to study the effects of drugs on proteins. Additionally, it could be used to study the interactions between proteins and other molecules, as well as to study cell signaling pathways. Finally, it could be used to synthesize a variety of compounds, such as peptides and amino acids.
Méthodes De Synthèse
H-L-Dap(Z)-OtBu HCl is synthesized from H-L-Dap(Z)-OtBu HCl by a process known as alkylation. In this process, H-L-Dap(Z)-OtBu HCl is reacted with an alkylating agent such as t-butyl chloride to form a reactive intermediate, which is then reacted with a nucleophile such as HCl to produce H-L-Dap(Z)-OtBu HCl. The alkylation process is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOCKJILLUDOHD-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Dap(Z)-OtBu HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)
![tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B6314781.png)
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)

![1-{(1S,2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6314797.png)
![1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97%](/img/structure/B6314803.png)
![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)

![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea, 97%](/img/structure/B6314825.png)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)


